molecular formula C22H21FN2O2 B2807413 1-(4-fluorobenzyl)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946354-05-8

1-(4-fluorobenzyl)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2807413
CAS No.: 946354-05-8
M. Wt: 364.42
InChI Key: TXYYHUPDIKVWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-N-(4-isopropylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN2O2 and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

  • Metabolism and Disposition in HIV Inhibitors : A study using 19F-nuclear magnetic resonance (NMR) spectroscopy investigated the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors, including compounds with structural elements related to the queried compound. The research provided insights into the metabolic fate and excretion balance of these inhibitors in rats and dogs, highlighting the application of fluorine in tracking drug metabolism (Monteagudo et al., 2007).

  • Selective Met Kinase Inhibitors : Another study discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This work highlights the therapeutic potential of such compounds in treating cancers dependent on Met kinase activity, with one analogue demonstrating complete tumor stasis in preclinical models (Schroeder et al., 2009).

Material Science and Organic Synthesis

  • Asymmetric Synthesis of Amino Acids : Research into new fluorine-containing chiral auxiliaries for asymmetric synthesis of amino acids has demonstrated the efficiency of such compounds in improving reaction rates and stereoselectivities. This application is crucial for producing enantiomerically pure amino acids, a fundamental aspect of drug development and biochemistry (Saghyan et al., 2010).

Pharmacological Properties

  • Evaluation of Synthetic Cannabinoids : A study evaluating carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists, including those with structural modifications similar to the queried compound, sheds light on the pharmacological properties of these substances. This research contributes to understanding the activity of synthetic cannabinoids and their potential impact on the endocannabinoid system (Doi et al., 2017).

Antimicrobial Activity

  • Antimycobacterial Activity : The synthesis and evaluation of dihydropyridines (DHPs) with carboxamides against tuberculosis (TB) demonstrated significant antimicrobial activity. This research indicates the potential of such compounds in developing new TB treatments, reflecting the broad applicability of dihydropyridine derivatives in antimicrobial research (Mohammadpour, 2012).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c1-15(2)17-7-11-19(12-8-17)24-21(26)20-4-3-13-25(22(20)27)14-16-5-9-18(23)10-6-16/h3-13,15H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYYHUPDIKVWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.